![molecular formula C15H22Cl2N2O2S B4853176 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine](/img/structure/B4853176.png)
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine
Übersicht
Beschreibung
1-(Butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine, also known as BDZ-1, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. BDZ-1 belongs to the family of piperazine derivatives and has been shown to exhibit promising pharmacological properties, including anticonvulsant, anxiolytic, and antidepressant effects.
Wirkmechanismus
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine acts as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine enhances the binding of GABA to the receptor, increasing its inhibitory effect and resulting in a decrease in neuronal activity. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytic and hypnotic agents.
Biochemical and Physiological Effects:
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been shown to have several biochemical and physiological effects. It has been found to reduce the frequency and severity of seizures in animal models of epilepsy. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been found to have anxiolytic and antidepressant effects, reducing anxiety and depression-like behaviors in animal models. Additionally, 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been shown to have muscle relaxant and sedative effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities, making it suitable for in vitro and in vivo studies. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been shown to have a low toxicity profile, indicating its safety for use in animal models. However, one of the limitations of 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
For research include the potential use of 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine in the treatment of epilepsy, anxiety, and depression, the development of novel derivatives, and the elucidation of its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant activity in animal models, indicating its potential use in the treatment of epilepsy. 1-(butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine has also been found to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-butylsulfonyl-4-[(2,6-dichlorophenyl)methyl]piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22Cl2N2O2S/c1-2-3-11-22(20,21)19-9-7-18(8-10-19)12-13-14(16)5-4-6-15(13)17/h4-6H,2-3,7-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRAPNRAGGGEPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCN(CC1)CC2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Cl2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-4-(2,6-dichlorobenzyl)piperazine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.